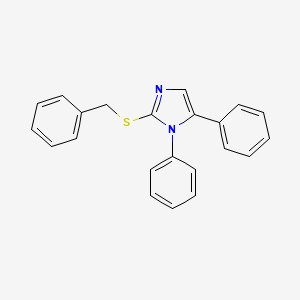

![molecular formula C19H21N3O3 B2455667 Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate CAS No. 134589-88-1](/img/structure/B2455667.png)

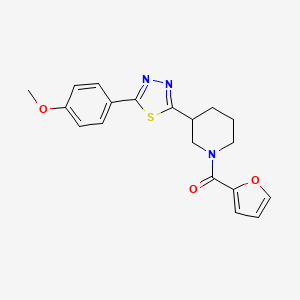

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

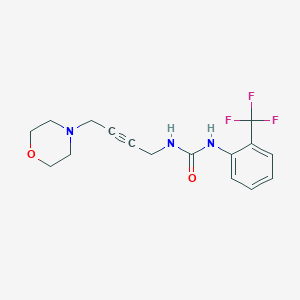

This compound is a spiro compound, which means it has two rings that share a single atom. The rings in this case are a hexahydroquinoline and an indoline. The presence of an amino group (-NH2) and a carboxylate group (-COO-) could potentially give this compound interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the two cyclic structures, possibly through a cyclization reaction. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the two rings. The spiro junction could potentially create some interesting stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and carboxylate groups. These could potentially act as nucleophiles in reactions. The compound could also undergo reactions at the spiro junction or at the carbonyl group of the carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .作用機序

Target of Action

The primary targets of Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate are DNA gyrase and Cyclin-Dependent Kinase 6 (CDK6) . DNA gyrase is an enzyme that introduces supercoils into DNA. CDK6 is a protein kinase involved in the regulation of the cell cycle.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It regulates the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK6 . The inhibition of these targets leads to changes in cellular processes, affecting both bacterial and cancer cells.

Result of Action

The result of the compound’s action is the potential antibacterial and anticancer activities . By inhibiting DNA gyrase, it can kill bacteria or inhibit their growth. By inhibiting CDK6, it can potentially kill cancer cells or prevent them from dividing and proliferating .

特性

IUPAC Name |

ethyl 2'-amino-2-oxospiro[1H-indole-3,4'-5,6,7,8-tetrahydro-1H-quinoline]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-2-25-17(23)15-16(20)21-13-9-5-3-7-11(13)19(15)12-8-4-6-10-14(12)22-18(19)24/h4,6,8,10,21H,2-3,5,7,9,20H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHULSYQZSJGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C13C4=CC=CC=C4NC3=O)CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

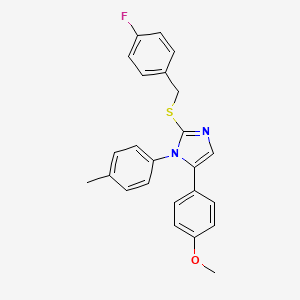

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)

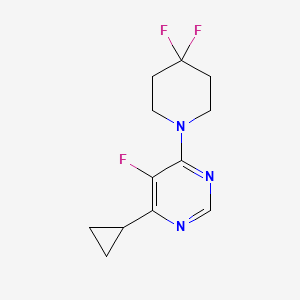

![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)

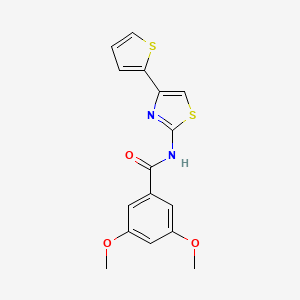

![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)